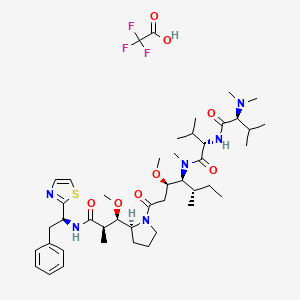

Dolastatin 10 trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dolastatin 10 trifluoroacetate is a tubulin polymerization inhibitor . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .

Synthesis Analysis

The synthesis of Dolastatin 10 involves several key features . SmI2-induced cross-coupling was employed to couple aldehyde with (S)-N-tert-butanesulfinyl imine to generate the required stereocenters of Dap . Asymmetric addition of chiral N-sulfinyl imine provided a straightforward approach to the synthesis of the protected Doe . A practical method to the key subunit Val-Dil has been established as an alternative synthetic route for the synthesis of this challenging chemical structure .Molecular Structure Analysis

Dolastatin 10 trifluoroacetate has a molecular formula of C44H69F3N6O8S . Its molecular weight is 899.1 g/mol . The structure was elucidated by NMR and mass spectrometric analyses .Chemical Reactions Analysis

Dolastatin 10 and its derivatives were found to be highly lethal to common tumor cells . A variety of antibody-drug conjugates (ADCs) constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody not only ensured the antitumor activity of the drugs themselves but also improved their tumor targeting and reduced the systemic toxicity .Applications De Recherche Scientifique

Antitumor and Antiproliferative Properties

Dolastatin 10, derived from the sea hare Dolabella auricularia, showcases potent antitumor effects across various hematologic and solid tumor malignancies. Its mechanism primarily involves inhibiting microtubule assembly, akin to vinca alkaloids, by binding the peptide portion to tubulin, hence obstructing polymerization and tubulin-dependent GTP hydrolysis. Furthermore, it induces apoptosis partially via the phosphorylation and subsequent deactivation of the BCL-2 protein (Krug et al., 2000). Dolastatin 10 has been highlighted for its effectiveness in inducing apoptosis of lung cancer cells and other tumor cells at nanomolar concentrations, leading to the development of commercial drugs for certain lymphomas (Gao et al., 2021).

Role in Antibody Drug Conjugates (ADCs)

Dolastatin 10 and its synthetic analogues, termed "auristatins", have gained prominence as payloads in antibody drug conjugates (ADCs), a milestone in clinical research. ADCs constructed by combining auristatins like MMAE or MMAF with specific antibodies ensure not only the retention of the antitumor activity but also enhance tumor targeting and minimize systemic toxicity. Numerous ADCs employing auristatins are undergoing clinical trials, with some like Adcetris® already approved for treating specific lymphomas (Maderna & Leverett, 2015).

Insights into Mechanism and Clinical Trials

Dolastatin 10’s high cytotoxicity, up to 50 times more than vinblastine, is attributed to its potent antimitotic peptide nature, despite having quantitatively similar effects on tubulin polymerization as vinblastine. Its efficacy is linked to its sustained intracellular retention, which derives from its tenacious binding to tubulin. Such properties suggest that the optimal clinical application of dolastatin 10 might involve administration via infusion rather than bolus (Verdier-Pinard et al., 2000). Additionally, the exploration of structural modifications and synthetic chemistry of dolastatin 10 has broadened its application in cancer chemotherapy, as seen in the synthesis of analogues with specific structural features leading to improved cytotoxic activities (Zhou et al., 2017).

Safety And Hazards

Orientations Futures

Dolastatin 10 has brought unprecedented hope for tumor treatment . By modifying the chemical structure of Dol-10 and combining with the application of ADCs technology, Dol-10 as a new drug candidate still has great potential for development . More than 36 ADCs carrying a variety of pentapeptide analogues are undergoing preclinical and clinical developments .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLXRTXOFUMAI-WUBDFCFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69F3N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dolastatin 10 trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)

![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)